Arsonic acid

Description

Properties

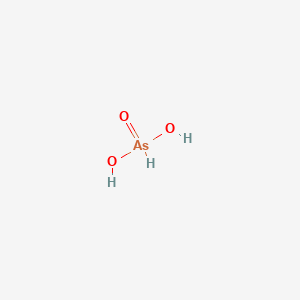

Molecular Formula |

AsH3O3 |

|---|---|

Molecular Weight |

125.944 g/mol |

IUPAC Name |

arsonic acid |

InChI |

InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |

InChI Key |

BUSBFZWLPXDYIC-UHFFFAOYSA-N |

SMILES |

O[AsH](=O)O |

Canonical SMILES |

O[AsH](=O)O |

Synonyms |

arsonate arsonic acid arsonic acid, ion(2-) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Arsonic Acid Functional Group: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The arsonic acid functional group, R-AsO(OH)₂, is an organoarsenic moiety that has garnered significant interest across various scientific disciplines, from synthetic chemistry to pharmacology and materials science. Its unique electronic properties, reactivity, and structural similarity to the phosphate (B84403) group make it a versatile functional group with important applications, particularly in the realm of drug development. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and biological interactions of the this compound functional group, tailored for professionals in research and development.

Core Properties of the this compound Functional Group

The this compound group is characterized by a pentavalent arsenic atom tetrahedrally bonded to an organic substituent (R), one oxo group, and two hydroxyl groups. This arrangement confers a distinct set of properties that govern its behavior.

Structural Parameters

The geometry of the this compound group has been elucidated through X-ray crystallography studies. The bond lengths and angles are influenced by the nature of the organic substituent and intermolecular interactions, such as hydrogen bonding in the solid state.[1]

| Parameter | Phenylthis compound (C₆H₅AsO₃H₂) | 4-Hydroxyphenylthis compound | 4-Methoxy-3-nitrophenylthis compound | Dimethylarsinic Acid ((CH₃)₂AsOOH) |

| Bond Lengths (Å) | ||||

| As=O | 1.6617(10) | - | - | - |

| As-O(H) | 1.7070(10) (average) | - | - | - |

| As-C | 1.8882(12) | - | - | - |

| Bond Angles (°) | ||||

| O=As-O(H) | 106-112 (range) | - | - | 106-115 (range) |

| O(H)-As-O(H) | 106-112 (range) | 109.3 (average) | 109.2 (average) | - |

| C-As-O | 106-112 (range) | 109.3 (average) | 109.2 (average) | - |

Data compiled from references[1][2][3]. Note: Specific values for substituted arsonic acids can vary; ranges and averages are provided for general reference.

Acidity (pKa)

Arsonic acids are dibasic acids, with two distinct pKa values corresponding to the successive deprotonation of the hydroxyl groups. The acidity is significantly influenced by the electronic nature of the organic substituent. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[4][5][6]

| Compound | pKa₁ | pKa₂ |

| Methanethis compound | 4.1 | 8.7 |

| Phenylthis compound | 3.47 | 8.49 |

| 4-Nitrophenylthis compound | 2.86 | 7.90 |

| 4-Aminophenylthis compound | 4.13 | 9.17 |

| 4-Methoxyphenylthis compound | 3.69 | 8.80 |

| Dimethylarsinic acid | 6.2 | - |

Data compiled from references[4][7].

Synthesis of Arsonic Acids

Several classical methods are employed for the synthesis of both aliphatic and aromatic arsonic acids.

Aromatic Arsonic Acids

Béchamp Reaction: This reaction involves the electrophilic aromatic substitution of an activated aromatic ring (e.g., aniline (B41778), phenol) with arsenic acid (H₃AsO₄). It is a widely used industrial method for producing compounds like arsanilic acid.[8]

Bart Reaction: This method utilizes the reaction of an aromatic diazonium salt with an alkali metal arsenite (e.g., sodium arsenite, NaAsO₂) in the presence of a copper salt catalyst. The Bart reaction is versatile and allows for the synthesis of a wide range of substituted aromatic arsonic acids.[9]

Aliphatic Arsonic Acids

Meyer Reaction: This reaction is the primary method for synthesizing aliphatic arsonic acids. It involves the alkylation of arsenites with alkyl halides. The reaction proceeds via an oxidative addition mechanism.

Reactivity of the this compound Functional Group

The this compound functional group undergoes a variety of chemical transformations, which are central to its utility in synthesis and its biological activity.

Esterification

Arsonic acids can be esterified with alcohols under anhydrous conditions to form arsonate esters. The reaction is analogous to the Fischer esterification of carboxylic acids and is typically acid-catalyzed. These esters are generally susceptible to hydrolysis.[7]

Caption: Reversible esterification of an this compound.

Reduction to Trivalent Arsenicals

One of the most significant reactions of arsonic acids (As(V)) is their reduction to the corresponding trivalent arsonous acids (R-As(OH)₂) or their derivatives. This reduction is crucial for their biological activity, as trivalent arsenicals exhibit higher toxicity and reactivity towards thiol groups. Common reducing agents include sulfur dioxide, phosphorous acid, and various thiols. The mechanism of reduction can be complex and is not fully elucidated.[7][10]

Caption: Stepwise reduction of an this compound.

Reaction with Thiols

While pentavalent arsonic acids are relatively unreactive towards thiols, their reduced trivalent counterparts readily react with sulfhydryl groups, particularly vicinal thiols, to form stable cyclic dithioarsinites. This reaction is the basis for the high toxicity of trivalent arsenicals, as it leads to the inhibition of critical enzymes.[7][11]

Conversion to Arsonyl Halides

Similar to carboxylic acids reacting with thionyl chloride (SOCl₂) to form acyl chlorides, arsonic acids can be converted to the corresponding arsonyl halides (R-AsOCl₂). These intermediates are more reactive and can be used in further synthetic transformations.

Role in Drug Development and Biological Systems

The this compound functional group plays a multifaceted role in drug development, acting as a pharmacophore, a pro-drug moiety, and a bioisostere for the phosphate group.

Bioisosterism with Phosphate

The tetrahedral geometry and acidic nature of the this compound group make it a structural mimic of the phosphate group. This bioisosteric relationship has been explored in the design of enzyme inhibitors, where an arsonate may replace a phosphate to interact with the active site. However, the lability of the As-O bond compared to the P-O bond often results in different biological outcomes.[12][13][14]

Mechanism of Action and Enzyme Inhibition

The biological activity of many organoarsenicals is contingent on the in vivo reduction of the pentavalent this compound to a trivalent arsenical. These trivalent species are potent inhibitors of numerous enzymes, primarily through their high affinity for cysteine thiol groups.

Inhibition of Pyruvate (B1213749) Dehydrogenase (PDH) Complex: A classic example of arsenic toxicity is the inhibition of the PDH complex, a critical enzyme in cellular respiration. The trivalent arsenical forms a stable chelate with the vicinal thiol groups of the dihydrolipoamide (B1198117) cofactor of the E2 component (dihydrolipoyl transacetylase), effectively halting the enzyme's function.[11][15][16][17]

Caption: Inhibition of the PDH complex by a trivalent arsenical.

Interference with Signaling Pathways

Arsenicals have been shown to modulate various cellular signaling pathways, which contributes to both their therapeutic effects and their toxicity.

JAK-STAT Pathway: Arsenite has been demonstrated to directly interact with and inhibit Janus kinases (JAKs), which are critical for cytokine signaling. This inhibition prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream gene transcription.[18][19][20]

Caption: Arsenite-mediated inhibition of the JAK-STAT pathway.

Interaction with Zinc Finger Proteins: Trivalent arsenicals can target zinc finger motifs in proteins, particularly those with three or more cysteine residues (e.g., Cys₃His₁, Cys₄). Arsenite can displace the zinc ion, leading to the disruption of the protein's structure and function. This is a key mechanism in arsenic's ability to inhibit DNA repair enzymes, contributing to its co-carcinogenic effects.[21][22][23][24][25]

Applications in Drug Delivery

The coordination chemistry of arsenic is being explored for drug delivery systems. Arsenic-metal complexes can be encapsulated in nanoparticles, creating stimuli-responsive systems that release the active arsenical species in the tumor microenvironment, potentially reducing systemic toxicity.[26][27][28][29]

Experimental Protocols

The following are representative experimental procedures for the synthesis of aromatic arsonic acids.

Synthesis of p-Nitrophenylthis compound (Bart Reaction)

This protocol is adapted from Organic Syntheses.

Materials:

-

Sodium metaarsenite (NaAsO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Cuprous chloride (CuCl)

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium fluoborate (NaBF₄)

-

Activated charcoal

Procedure:

-

Preparation of Sodium Arsenite Solution: In a 2-L beaker equipped with a mechanical stirrer, dissolve 52 g (0.4 mole) of sodium metaarsenite and 16 g (0.4 mole) of sodium hydroxide in 600 ml of water. Suspend 6 g of cuprous chloride in this solution.

-

Diazotization of p-Nitroaniline: Prepare p-nitrobenzenediazonium borofluoride from 0.25 mole of p-nitroaniline according to standard procedures.

-

Bart Reaction: Add a mixture of 300 ml of water and the prepared p-nitrobenzenediazonium borofluoride to the sodium arsenite solution over a period of 1 hour with stirring. During the addition, add 100 ml of 10% sodium hydroxide solution in 20-ml portions.

-

Work-up: Continue stirring for another hour, then warm the mixture to 60°C for 30 minutes and filter with suction.

-

Isolation and Purification: Acidify the combined filtrate and washings with concentrated HCl until acid to litmus (B1172312) paper. Filter the mixture, add activated charcoal to the filtrate, and concentrate to about 350 ml. Filter the hot solution and add concentrated HCl until the solution is acid to Congo red paper.

-

Crystallization: Cool the solution in a refrigerator overnight. Collect the crystals by filtration, wash with ice water, and dry.

Synthesis of Arsanilic Acid (Béchamp Reaction)

This protocol is adapted from Organic Syntheses.

Materials:

-

Sirupy arsenic acid (80-85%)

-

Aniline

-

Sodium hydroxide (NaOH)

-

Decolorizing carbon

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To 1035 g of sirupy arsenic acid in a 12-inch evaporating dish, add 828 g (800 cc) of aniline in portions while breaking up the lumps of aniline arsenate formed.

-

Heating: Transfer the powdered solid to a 3-L round-bottomed flask with a mechanical stirrer and a condenser for downward distillation. Add an additional 800 cc of aniline and heat the flask in an oil bath at 155–160°C with stirring for 4.5 hours.

-

Work-up: Pour the reaction mixture into 700 cc of water. Wash the flask with a portion of a previously prepared solution of 330 g of sodium hydroxide in 1400 cc of water, adding the washings to the reaction mixture. Add the remainder of the alkali solution and cool.

-

Separation: Separate the lower aqueous layer from the upper aniline layer using a separatory funnel. Treat the aqueous layer with 15 g of decolorizing carbon and filter.

-

Precipitation: Acidify the filtrate with concentrated HCl to the endpoint indicated by bromophenol blue or Congo red paper.

-

Crystallization and Purification: Allow the mixture to stand overnight to complete precipitation. Filter the crystals, digest them with 340 cc of water, then add 170 cc of glacial acetic acid and boil. Cool, filter, and wash the purified arsanilic acid with water and then alcohol.

Conclusion

The this compound functional group possesses a rich and complex chemistry that is pivotal to its diverse applications. Its structural and electronic properties, particularly its relationship to the phosphate group, make it a compelling target for research in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and mechanisms of biological interaction is essential for harnessing its potential in creating novel therapeutics and for mitigating the toxicological risks associated with organoarsenic compounds. Future research will likely continue to explore the nuanced roles of arsonic acids in biological systems and expand their application in targeted drug delivery and materials science.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound (functional group) - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. umimpact.umt.edu [umimpact.umt.edu]

- 12. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Effects of arsenic on pyruvate dehydrogenase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arsenic inhibition of the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 21. Arsenite Interacts Selectively with Zinc Finger Proteins Containing C3H1 or C4 Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Arsenic co-carcinogenesis: Inhibition of DNA repair and interaction with zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective Sensitization of Zinc Finger Protein Oxidation by Reactive Oxygen Species through Arsenic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Arsenic-Zinc Finger Protein Interaction and The Impact of Arsenic Exposure on Protein Quality Control [escholarship.org]

- 26. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Construction of arsenic-metal complexes loaded nanodrugs for solid tumor therapy: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A tumor-sensitive biological metal–organic complex for drug delivery and cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Theoretical Insights into the Tautomerism of Arsonic Acids: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of Arsonic Acids

Tautomerism, the chemical phenomenon where isomers of a compound, known as tautomers, readily interconvert, plays a pivotal role in the chemical and biological activity of many molecules. This dynamic equilibrium can significantly influence a compound's reactivity, polarity, and ability to interact with biological targets, making its study crucial in fields such as medicinal chemistry and materials science.

Arsonic acids, organoarsenic compounds characterized by the functional group RAsO(OH)₂, are a class of molecules with diverse applications, ranging from agriculture to pharmaceuticals. Despite their importance, the tautomeric behavior of the arsonic acid group itself has been a subject of limited direct investigation. This guide provides a comprehensive theoretical framework for understanding and studying the potential tautomerism of arsonic acids, drawing upon established computational methodologies and analogies with structurally similar phosphorus compounds.

Plausible Tautomeric Forms of this compound

Based on the well-documented tautomerism of phosphorous acids, we can postulate a similar equilibrium for arsonic acids. The most probable tautomerism involves the migration of a proton between the oxygen and arsenic atoms, leading to two distinct forms:

-

Pentavalent this compound: The commonly represented form, R-As(=O)(OH)₂, featuring a pentavalent arsenic atom with a double bond to one oxygen atom.

-

Trivalent Arsonous Acid Ester Form: A less common but plausible tautomer, R-As(OH)₂, which is structurally an ester of arsenous acid and contains a trivalent arsenic atom.

The equilibrium between these two forms can be influenced by factors such as the nature of the 'R' group, the solvent environment, and temperature.

Theoretical Methodologies for Studying this compound Tautomerism

The investigation of tautomeric equilibria heavily relies on computational chemistry methods. Density Functional Theory (DFT) has proven to be a robust and accurate tool for studying the tautomerism of analogous phosphorous acids and is therefore the recommended approach for arsonic acids.[1][2]

Experimental Protocols: A Computational Approach

A typical computational protocol for investigating this compound tautomerism would involve the following steps:

-

Geometry Optimization: The molecular structures of both the this compound and its putative arsonous acid tautomer are optimized to find their lowest energy conformations. This is typically performed using a DFT functional, such as B3LYP or ωB97XD, combined with a suitable basis set, for instance, 6-311++G(d,p).[1]

-

Frequency Calculations: Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Transition State Search: To understand the kinetics of the tautomerization, a search for the transition state connecting the two tautomers is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed. The located transition state is also confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Solvent Effects: The influence of the solvent environment on the tautomeric equilibrium is crucial and can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1][3][4] Explicit solvent molecules can also be included in the calculations to model specific hydrogen bonding interactions.[1]

Quantitative Analysis of this compound Tautomers

While direct experimental or computational data on this compound tautomers is limited, we can present hypothetical data based on trends observed in analogous phosphorous acid systems to illustrate the expected outcomes of theoretical studies.

Table 1: Hypothetical Relative Energies of this compound Tautomers in Gas Phase and Solution

| Tautomer | R-Group | Solvent | Relative Energy (kcal/mol) |

| R-As(=O)(OH)₂ | Methyl | Gas Phase | 0.00 |

| R-As(OH)₂ | Methyl | Gas Phase | +15.2 |

| R-As(=O)(OH)₂ | Phenyl | Gas Phase | 0.00 |

| R-As(OH)₂ | Phenyl | Gas Phase | +12.8 |

| R-As(=O)(OH)₂ | Methyl | Water (PCM) | 0.00 |

| R-As(OH)₂ | Methyl | Water (PCM) | +10.5 |

| R-As(=O)(OH)₂ | Phenyl | Water (PCM) | 0.00 |

| R-As(OH)₂ | Phenyl | Water (PCM) | +8.9 |

Note: These are hypothetical values based on trends in phosphorous acids, where the pentavalent form is generally more stable.[5][6]

Table 2: Hypothetical Key Geometric Parameters of this compound Tautomers

| Parameter | R-As(=O)(OH)₂ (R=CH₃) | R-As(OH)₂ (R=CH₃) |

| As=O Bond Length (Å) | 1.65 | - |

| As-OH Bond Length (Å) | 1.75 | 1.80 |

| O-As-O Angle (°) | 110.0 | 100.0 |

| C-As-O Angle (°) | 108.0 | 105.0 |

Visualizing Tautomerism and Computational Workflows

Graphical representations are invaluable for understanding the relationships between tautomers and the computational steps involved in their study.

Caption: Tautomeric equilibrium of this compound.

Caption: A typical computational workflow.

Conclusion and Future Directions

While direct theoretical investigations into the tautomerism of arsonic acids are not yet prevalent in the literature, the robust computational methodologies developed for analogous phosphorous compounds provide a clear roadmap for future studies. The hypothetical data and workflows presented in this guide serve as a foundational framework for researchers to explore this intriguing aspect of arsenic chemistry.

Future computational work should focus on systematically studying a range of arsonic acids with varying electronic and steric properties of the 'R' group to understand their influence on the tautomeric equilibrium. Furthermore, explicit solvent models and molecular dynamics simulations could provide deeper insights into the role of the solvent in the tautomerization process. Experimental validation of these theoretical predictions, for instance through advanced spectroscopic techniques, will be crucial to fully elucidate the dynamic nature of arsonic acids. A thorough understanding of their tautomeric behavior will undoubtedly contribute to the rational design of new organoarsenic compounds with tailored properties for various applications.

References

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Bart Arsonic Acid Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Bart arsonic acid synthesis, a cornerstone reaction in organoarsenic chemistry. This document outlines the core mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Principles of the Bart Reaction

The Bart reaction is a chemical process that synthesizes aryl arsonic acids from aryl diazonium salts and a salt of arsenous acid, typically sodium arsenite. The reaction is generally facilitated by a catalyst, most commonly a copper(I) salt. This method provides a direct route to introduce the this compound functional group onto an aromatic ring, a critical step in the synthesis of various organoarsenic compounds with applications in medicinal chemistry and materials science.

The overall transformation can be represented as follows:

Ar-N₂⁺X⁻ + NaAsO₂ → Ar-AsO₃H₂ + N₂ + NaX

Mechanistic Pathway

The precise mechanism of the Bart reaction has been a subject of investigation, with evidence pointing towards a free-radical pathway, particularly when catalyzed by copper salts. The reaction is initiated by the reduction of the diazonium salt, leading to the formation of an aryl radical.

Step 1: Diazotization of an Aromatic Amine The synthesis begins with the diazotization of a primary aromatic amine using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Step 2: Reduction of the Diazonium Salt The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

Step 3: Reaction with Arsenite The highly reactive aryl radical then reacts with the arsenite salt.

Step 4: Oxidation and Protonation The resulting radical anion is oxidized, and subsequent protonation during the workup yields the final aryl this compound.

Below is a diagram illustrating the proposed free-radical mechanism of the copper-catalyzed Bart reaction.

Caption: Proposed free-radical mechanism of the Bart this compound synthesis.

Quantitative Data Summary

The yield of the Bart reaction is influenced by the nature and position of substituents on the aromatic ring. Generally, electron-withdrawing groups tend to give better yields. The following table summarizes representative yields for the synthesis of various aryl arsonic acids.

| Starting Aromatic Amine | Product | Yield (%) | Reference |

| Aniline | Phenylthis compound | 39-45 | --INVALID-LINK-- |

| p-Nitroaniline | p-Nitrophenylthis compound | 71-79 | --INVALID-LINK-- |

| o-Nitroaniline | o-Nitrophenylthis compound | 67 | --INVALID-LINK-- |

| m-Nitroaniline | m-Nitrophenylthis compound | 47 | --INVALID-LINK-- |

| o-Toluidine | o-Tolylthis compound | - | --INVALID-LINK-- |

Detailed Experimental Protocols

The following provides a generalized experimental protocol for the Bart this compound synthesis, based on established procedures. This should be adapted based on the specific substrate and scale of the reaction.

Materials and Reagents

-

Primary Aromatic Amine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)

-

Arsenious Oxide (As₂O₃)

-

Copper(II) Sulfate (B86663) (CuSO₄·5H₂O) or other copper salts

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Activated Charcoal

-

Ice

-

Benzene or other anti-foaming agent

-

Distilled Water

Generalized Procedure

Part A: Preparation of the Sodium Arsenite Solution

-

In a large beaker or flask equipped with a mechanical stirrer, dissolve sodium carbonate or sodium hydroxide in water.

-

To this alkaline solution, add arsenious oxide and the copper sulfate catalyst.

-

Heat the mixture with stirring until all the solids have dissolved.

-

Cool the resulting sodium arsenite solution to the desired reaction temperature (typically 0-5 °C) in an ice bath.

Part B: Diazotization of the Aromatic Amine

-

In a separate beaker, dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the amine solution with vigorous stirring, maintaining the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

Part C: The Bart Reaction

-

Slowly add the cold diazonium salt solution from Part B to the cold, stirred sodium arsenite solution from Part A.

-

Control the frothing that occurs due to the evolution of nitrogen gas by the occasional addition of a small amount of an anti-foaming agent like benzene.

-

Maintain the reaction mixture at a low temperature (0-5 °C) with continuous stirring for a specified period (e.g., 1-2 hours) after the addition is complete.

Part D: Work-up and Isolation of the Aryl this compound

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate by heating.

-

Acidify the concentrated solution with concentrated hydrochloric acid. This may cause the precipitation of tarry materials, which should be removed by filtration.

-

Further acidification of the clear filtrate will precipitate the crude aryl this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water.

Part E: Purification

-

Recrystallize the crude aryl this compound from boiling water, often with the addition of activated charcoal to remove colored impurities.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to obtain the purified crystalline product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Bart this compound synthesis.

Caption: General experimental workflow for the Bart this compound synthesis.

Scope and Limitations

The Bart reaction is a versatile method for the synthesis of a variety of substituted aryl arsonic acids.

Scope:

-

Aromatic Amines: A wide range of aromatic amines can be used as starting materials. The reaction is generally successful with anilines bearing either electron-donating or electron-withdrawing substituents.

-

Substituent Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups on the aromatic ring.

Limitations:

-

Yields: While effective, the yields of the Bart reaction can be variable and are often moderate.

-

Side Reactions: The formation of side products, such as phenols and tarry materials, can complicate the purification process.

-

Safety: The use of arsenic compounds requires appropriate safety precautions due to their toxicity. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

This technical guide provides a comprehensive overview of the Bart this compound synthesis, from its mechanistic underpinnings to practical experimental guidance. By understanding the core principles and nuances of this reaction, researchers can effectively utilize it for the synthesis of novel organoarsenic compounds for a variety of applications.

The Béchamp Arsonic Acid Synthesis: A Mechanistic Deep Dive for the Modern Researcher

An in-depth technical guide on the core mechanism, experimental considerations, and key intermediates of the Béchamp arsonic acid synthesis, a foundational reaction in the development of organoarsenic compounds.

Introduction

First reported by Antoine Béchamp in 1863, the Béchamp this compound synthesis is a cornerstone of organoarsenic chemistry.[1] This reaction, an electrophilic aromatic substitution, provides a direct route to aryl arsonic acids from activated aromatic substrates, most notably in the synthesis of arsanilic acid from aniline (B41778) and arsenic acid.[1][2] Historically significant for its role in the work of Nobel laureate Paul Ehrlich on organoarsenical drugs, the Béchamp reaction continues to be relevant in various applications, including the synthesis of veterinary drugs like roxarsone.[1] This guide provides a detailed exploration of the reaction's mechanism, supported by experimental data and visual representations to aid researchers, scientists, and drug development professionals in understanding and applying this classic transformation.

Core Reaction and Mechanism

The Béchamp reaction is analogous to the sulfonation of arenes and proceeds via an electrophilic aromatic substitution pathway.[1] The overall stoichiometry for the synthesis of arsanilic acid is:

C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O[1]

The reaction is typically carried out by heating a mixture of aniline and arsenic acid. The amino group (-NH₂) of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. The para product, arsanilic acid (p-aminophenylthis compound), is generally the major product due to reduced steric hindrance.

The detailed mechanism can be understood as a multi-step process:

-

Formation of Aniline Arsenate Salt: The initial step involves an acid-base reaction between the basic aniline and the acidic arsenic acid to form an aniline arsenate salt. This salt is a solid intermediate.

-

Thermal Decomposition and Electrophile Generation: Upon heating, the aniline arsenate salt decomposes. This thermal decomposition is crucial for the generation of the active electrophilic arsenic species. While the exact nature of the electrophile is not definitively established in the literature, it is proposed to be a protonated form of arsenic acid or a related species that is sufficiently electrophilic to attack the activated aromatic ring.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the aniline ring attacks the electrophilic arsenic species. This attack is directed to the para position due to the strong activating and directing effect of the amino group, which stabilizes the resulting intermediate through resonance. This step leads to the formation of a positively charged intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Restoration of Aromaticity: A base, which can be another molecule of aniline or water present in the reaction mixture, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final product, p-arsanilic acid.

Reaction Byproducts and Selectivity

A key challenge in the Béchamp synthesis is the formation of byproducts. The reaction of aniline with arsenic acid can also lead to the formation of di-(p-aminophenyl) arsenic acid.[3] Furthermore, at higher temperatures, oxidative side reactions can occur, leading to the formation of colored impurities, including fuchsine, and tarry materials.[2]

The reaction temperature plays a critical role in both the reaction rate and the selectivity. While higher temperatures can increase the rate of arsanilic acid formation, they also favor the formation of byproducts. Careful control of the reaction temperature is therefore essential to maximize the yield of the desired product.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the Béchamp this compound synthesis.

| Parameter | Value | Source |

| Reaction Temperature | 130°C to 180°C | [3] |

| Yield of Arsanilic Acid | ~45% or higher (based on arsenic acid) | [3] |

| Aniline to Arsenic Acid Ratio | An excess of aniline is typically used. | [4] |

Experimental Protocols

Detailed experimental procedures for the Béchamp synthesis of arsanilic acid can be found in the literature. A general workflow involves the following key steps:

-

Reactant Mixing: Aniline and arsenic acid are carefully mixed. An excess of aniline is often used to serve as both a reactant and a solvent.

-

Heating: The reaction mixture is heated to the desired temperature (typically between 130°C and 180°C) for a specified period.[3] Water formed during the reaction is often removed, for instance, through azeotropic distillation with a suitable solvent.[3]

-

Workup and Product Isolation: After cooling, the reaction mixture is typically treated with a base to neutralize any unreacted acid and to facilitate the separation of the product from excess aniline. The arsanilic acid can then be precipitated by adjusting the pH of the aqueous solution.

-

Purification: The crude arsanilic acid is often purified by recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of the Béchamp this compound synthesis.

Caption: General experimental workflow for the Béchamp synthesis.

References

- 1. Bechamp reaction - Wikipedia [en.wikipedia.org]

- 2. expertsmind.com [expertsmind.com]

- 3. Rapid degradation of p-arsanilic acid with simultaneous arsenic removal from aqueous solution using Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to the Synthesis of Aromatic Arsonic Acids

This technical guide provides an in-depth exploration of the synthesis of aromatic arsonic acids, targeting researchers, scientists, and professionals in drug development. It clarifies common terminological confusion with the Rosenmund reduction and details the primary synthetic routes, experimental protocols, and reaction mechanisms.

Introduction: Clarifying the "Rosenmund" Nomenclature

It is crucial to distinguish between two distinct name reactions to avoid confusion:

-

The Rosenmund Reduction: This is a well-known hydrogenation process that reduces acyl chlorides to aldehydes using a poisoned palladium catalyst (e.g., palladium on barium sulfate).[1][2][3][4] This reaction is not used for the synthesis of arsonic acids.

-

The Rosenmund Synthesis of Arsonic Acids: This less common reaction involves the treatment of aryl halides with sodium or potassium arsenite to produce salts of arsonic acids.[5][6]

The most widely utilized method for synthesizing aromatic arsonic acids, particularly from aromatic amines, is the Bart Reaction , which involves the reaction of a diazonium salt with an arsenite.[5][6] This guide will focus on the mechanism and protocols for the Bart Reaction and the Rosenmund synthesis from aryl halides.

The Bart Reaction: Synthesis from Diazonium Salts

The Bart reaction is a versatile method for the formation of aromatic arsonic acids by treating aromatic diazonium compounds with alkali arsenites.[7] The reaction is often catalyzed by cupric salts or powdered copper or silver.[7]

The general transformation can be represented as follows:

Ar-N₂⁺X⁻ + NaAsO₂ → Ar-AsO₃H₂ + N₂ + NaX

Where:

-

Ar represents an aryl group.

-

N₂⁺X⁻ is the diazonium salt.

-

NaAsO₂ is sodium arsenite.

-

Ar-AsO₃H₂ is the resulting aryl arsonic acid.

The reaction proceeds through a free-radical mechanism initiated by the decomposition of the diazonium salt.

Caption: Mechanism of the Bart Reaction.

Mechanism Description:

-

Initiation: The reaction is initiated by the reduction of the aryl diazonium ion by a catalyst, such as a cuprous salt (Cu⁺), to form an aryl radical and nitrogen gas.

-

Propagation: The highly reactive aryl radical then attacks the arsenite ion. The resulting radical anion intermediate is then oxidized by another diazonium ion, propagating the radical chain reaction. The resulting arylarsenite is subsequently oxidized to the final aryl this compound product.

A significant improvement to the Bart reaction, known as the Scheller modification, involves performing the diazotization of the primary aromatic amine in the presence of arsenious chloride and a catalytic amount of cuprous chloride.[7]

The following is a representative experimental protocol for the synthesis of p-tolyl this compound from p-toluidine (B81030).

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Arsenic Trioxide (As₂O₃)

-

Sodium Hydroxide (B78521) (NaOH)

-

Copper Sulfate (B86663) (CuSO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15 minutes after the addition is complete.

-

-

Preparation of the Sodium Arsenite Solution:

-

Dissolve arsenic trioxide in a sodium hydroxide solution.

-

Cool the resulting sodium arsenite solution.

-

-

The Bart Reaction:

-

Slowly add the cold diazonium salt solution to the sodium arsenite solution, to which a catalytic amount of copper sulfate has been added.

-

Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat on a water bath until the evolution of nitrogen ceases.

-

-

Isolation and Purification:

-

Filter the hot solution to remove any impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the p-tolyl this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from hot water.

-

The Rosenmund this compound Synthesis: From Aryl Halides

In the Rosenmund synthesis of arsonic acids, an aryl halide is treated with sodium or potassium arsenite, typically at elevated temperatures and in the presence of a copper catalyst.[5][6]

Ar-X + Na₃AsO₃ → Ar-AsO₃Na₂ + NaX

Where:

-

Ar-X is the aryl halide (X = Cl, Br, I).

-

Na₃AsO₃ is sodium arsenite.

-

Ar-AsO₃Na₂ is the sodium salt of the aryl this compound.

The mechanism is believed to proceed via a copper-catalyzed nucleophilic aromatic substitution pathway, similar to an Ullmann-type reaction.

Caption: Mechanism of the Rosenmund this compound Synthesis.

Mechanism Description:

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper catalyst, forming an aryl-copper intermediate.

-

Ligand Exchange: The halide ligand on the copper intermediate is exchanged with an arsenite ion.

-

Reductive Elimination: The aryl-copper-arsenite complex undergoes reductive elimination to form the aryl arsonate product and regenerate the copper catalyst.

Data Summary

While specific yields and conditions vary greatly depending on the substrates and exact protocol, the following table summarizes typical parameters for these reactions.

| Parameter | Bart Reaction | Rosenmund this compound Synthesis |

| Starting Material | Primary Aromatic Amine | Aryl Halide |

| Key Reagent | Diazonium Salt, Sodium Arsenite | Sodium/Potassium Arsenite |

| Catalyst | Copper salts (e.g., CuSO₄) | Copper powder or salts |

| Typical Solvent | Water | High-boiling polar solvents (e.g., DMF) |

| Reaction Temperature | 0-5 °C (diazotization), then warming | Elevated temperatures (e.g., 150-200 °C) |

| Typical Yields | Moderate to Good (40-70%) | Variable, often lower than the Bart reaction |

Applications in Drug Development

Aromatic arsonic acids have been investigated for their therapeutic properties, most notably in the treatment of trypanosomiasis and other protozoal infections. The ability to introduce the this compound group onto a variety of aromatic scaffolds using these synthetic methods is of significant interest in medicinal chemistry for the development of new antiparasitic agents.

Conclusion

The synthesis of aromatic arsonic acids is primarily achieved through the Bart Reaction, which utilizes readily available aromatic amines as starting materials. The Rosenmund synthesis from aryl halides provides an alternative route. A clear understanding of the mechanisms and experimental conditions of these reactions is essential for researchers working on the synthesis of organoarsenic compounds for applications in materials science and drug development.

References

- 1. Rosenmund Reduction [organic-chemistry.org]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Rosenmund Reaction - Explore the Science & Experts | ideXlab [idexlab.com]

- 7. Bart Reaction - Chempedia - LookChem [lookchem.com]

electrophilic aromatic substitution in arsonic acid synthesis

An In-depth Technical Guide to the Synthesis of Arsonic Acids via Electrophilic Aromatic Substitution

This guide provides a comprehensive overview of the core synthetic methodologies for preparing aromatic arsonic acids, with a focus on reactions centered around electrophilic aromatic substitution. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these important organoarsenic compounds. The document covers key reactions, provides detailed experimental protocols, presents quantitative data for comparison, and illustrates reaction mechanisms and workflows.

Introduction to Aromatic Arsonic Acids

Aromatic arsonic acids (ArAsO₃H₂) are organoarsenic compounds containing an arsonic acid functional group (-AsO₃H₂) attached to an aryl substituent. These compounds have historical and contemporary significance in various fields, from pharmaceuticals to agriculture. For instance, derivatives like 3-nitro-4-hydroxyphenylthis compound (Roxarsone) and 4-aminophenylthis compound (arsanilic acid) have been used as poultry feed additives to promote growth.[1] The synthesis of these molecules is primarily achieved through a few key named reactions that facilitate the formation of the crucial carbon-arsenic bond. The most prominent methods include the Béchamp reaction, the Bart reaction, and the Rosenmund reaction.

Core Synthetic Reactions

The introduction of an this compound group onto an aromatic ring can be accomplished through several pathways. The Béchamp reaction represents a direct electrophilic aromatic substitution, while the Bart reaction, the most versatile and widely used method, proceeds through an aryl diazonium salt intermediate.[2]

The Béchamp Reaction: Direct Arsonation

The Béchamp reaction involves the direct arsonation of activated aromatic rings, typically anilines or phenols, by heating them with arsenic acid (H₃AsO₄). This method is a classic example of electrophilic aromatic substitution where the arsenic acid acts as the electrophile. The strongly activating amino or hydroxyl group directs the substitution almost exclusively to the para position.

A significant challenge in the Béchamp reaction is the strong oxidizing nature of arsenic acid, which can lead to the formation of deeply colored impurities and tarry byproducts due to the oxidation of the aniline (B41778) starting material.[3]

The Bart Reaction: Diazonium Salt Coupling

The Bart reaction is the most general and widely employed method for synthesizing aromatic arsonic acids.[2] It involves the reaction of an aromatic diazonium salt with a solution of sodium arsenite (NaAsO₂) in the presence of a copper salt catalyst. The starting material is an aromatic amine, which is first converted to the corresponding diazonium salt via treatment with nitrous acid. This diazonium salt is then coupled with the arsenite.

While the overall transformation achieves the substitution of a functional group on the ring with an this compound group, the mechanism is believed to involve radical intermediates rather than a direct electrophilic attack by an arsenic species on the aromatic ring. The versatility of this reaction allows for the synthesis of a wide array of substituted phenylarsonic acids from readily available anilines.

The Rosenmund Reaction

The Rosenmund reaction for this compound synthesis involves the treatment of an aryl halide with sodium or potassium arsenite, typically requiring a copper catalyst.[2] This should not be confused with the more common Rosenmund reduction, which converts acyl chlorides to aldehydes.[4][5][6] This method is less frequently used than the Bart reaction but provides an alternative route from aryl halides.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is critical for optimizing reaction conditions and achieving desired product yields.

The general mechanism for electrophilic aromatic substitution (EAS) serves as the foundation for the Béchamp reaction. It proceeds in two main steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[7][8]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

The Béchamp reaction follows this general EAS pathway, where arsenic acid (or a protonated form) serves as the electrophile, attacking the electron-rich aromatic ring of aniline or phenol.

Caption: Mechanism of the Béchamp reaction for arsanilic acid synthesis.

The Bart reaction, being a multi-step process, is best visualized as an experimental workflow, from the preparation of the reagents to the isolation of the final product.

Caption: Experimental workflow for the Bart reaction.

Quantitative Data on this compound Synthesis

The yield of the Bart reaction is influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the yields for a variety of monosubstituted phenylarsonic acids prepared via this method, demonstrating its broad applicability.

| Starting Material (Aniline Derivative) | Product | Yield (%) |

| Aniline | Phenylthis compound | 58% |

| o-Nitroaniline | o-Nitrophenylthis compound | 67% |

| m-Nitroaniline | m-Nitrophenylthis compound | 47% |

| p-Nitroaniline | p-Nitrophenylthis compound | 70-75% |

| o-Toluidine | o-Tolylthis compound | 63% |

| m-Toluidine | m-Tolylthis compound | 54% |

| p-Toluidine | p-Tolylthis compound | 73% |

| o-Chloroaniline | o-Chlorophenylthis compound | 52% |

| p-Chloroaniline | p-Chlorophenylthis compound | 63% |

| o-Aminobenzoic acid | o-Carboxyphenylthis compound | 65% |

| p-Aminobenzoic acid | p-Carboxyphenylthis compound | 67% |

| Ethyl p-aminobenzoate | p-Carbethoxyphenylthis compound | 60% |

| p-Aminoacetophenone | p-Acetophenylthis compound | 70% |

| Data sourced from Organic Syntheses.[9] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide detailed, step-by-step instructions for the synthesis of key arsonic acids.

Protocol 1: Synthesis of Phenylthis compound via the Bart Reaction[10]

Materials:

-

Aniline: 186 g (2 moles)

-

Concentrated Hydrochloric Acid (sp. gr. 1.19): 400 cc

-

Sodium Nitrite (B80452) (95%): 145 g (2 moles)

-

Arsenious Oxide (As₂O₃): 250 g (1.26 moles)

-

Anhydrous Sodium Carbonate: 500 g (4.7 moles)

-

Crystalline Copper Sulfate (B86663): 11 g

-

Water, Ice, Benzene

Procedure:

-

Preparation of Sodium Arsenite Solution:

-

In a 12-L round-bottomed flask, heat 1 L of water to boiling.

-

Add 500 g of anhydrous sodium carbonate, and once dissolved, add 250 g of arsenious oxide and 11 g of copper sulfate with stirring.

-

After all solids have dissolved, cool the solution to 15°C.

-

-

Preparation of Benzenediazonium (B1195382) Chloride:

-

In a separate vessel, prepare a mixture of 186 g of aniline, 400 cc of concentrated HCl, 1 L of water, and enough crushed ice to bring the volume to approximately 3 L.

-

Stir vigorously and slowly add a solution of 145 g of sodium nitrite in 500 cc of water over 30-40 minutes, maintaining a low temperature.

-

-

Coupling Reaction:

-

Cool the sodium arsenite suspension to 0°C in an ice-salt bath.

-

Add the freshly prepared benzenediazonium chloride solution to the arsenite suspension with stirring over a period of one hour.

-

Maintain the reaction temperature below 5°C.[10] Control frothing (due to N₂ evolution) by the occasional addition of a small amount of benzene.[10]

-

Continue stirring for one hour after the addition is complete.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove solids and wash the filter cake with 500 cc of cold water.

-

Concentrate the combined filtrate and washings over a free flame to a volume of about 1.5 L.

-

To the hot, concentrated solution, add concentrated HCl until no more tarry material separates. Filter off the tar.

-

Add more HCl to the clear, pale yellow filtrate until precipitation of the product is complete (approx. 250 cc of concentrated HCl).[10]

-

Allow the mixture to cool overnight. Filter the crude phenylthis compound and wash with 200 cc of cold water.

-

-

Purification:

-

Dissolve the light yellow crystals in 500 cc of boiling water, add 20 g of activated charcoal (Norite), and filter the hot solution.

-

Allow the filtrate to cool, collect the white crystals by filtration, and dry.

-

Yield: 160–182 g (39–45% of the theoretical amount).[10]

-

Protocol 2: Synthesis of p-Nitrophenylthis compound via the Bart Reaction[9]

Materials:

-

p-Nitroaniline: 0.25 mole

-

Sodium metaarsenite (NaAsO₂): 52 g (0.4 mole)

-

Sodium Hydroxide (B78521): 16 g (0.4 mole)

-

Cuprous Chloride (CuCl): 6 g

-

p-Nitrobenzenediazonium borofluoride (prepared from p-nitroaniline)

-

Water, Ether or Benzene, Concentrated Hydrochloric Acid

Procedure:

-

Preparation of Sodium Arsenite Solution:

-

In a 2-L beaker with a mechanical stirrer, dissolve 52 g of sodium metaarsenite and 16 g of sodium hydroxide in 600 mL of water.

-

Suspend 6 g of cuprous chloride in this solution.

-

-

Coupling Reaction:

-

Prepare the p-nitrobenzenediazonium borofluoride from 0.25 mole of p-nitroaniline according to standard procedures.

-

Add a mixture of the diazonium salt in 300 mL of water to the sodium arsenite solution over one hour.

-

Control foaming with small amounts of ether or benzene.[9]

-

As the reaction proceeds, add 100 mL of 10% sodium hydroxide solution in 20-mL portions.

-

Continue stirring for one hour after the addition, then warm the mixture to 60°C for 30 minutes.

-

-

Work-up and Isolation:

-

Filter the warm mixture with suction and wash the residue with two 50-mL portions of water.

-

Combine the filtrate and washings and add concentrated HCl until the solution is acidic to litmus (B1172312) paper.

-

Filter the mixture, add activated charcoal to the filtrate, and concentrate the solution to about 350 mL.

-

Filter the hot solution and add concentrated HCl until it is acid to Congo red paper.

-

Cool the solution in a refrigerator overnight. Collect the crystals on a Büchner funnel and wash with two 20-mL portions of ice water.

-

-

Purification:

-

Dissolve the total crystalline product in 10% ammonium (B1175870) hydroxide solution, filter, and re-acidify with concentrated HCl to Congo red paper.

-

Chill the solution thoroughly overnight, filter the purified p-nitrophenylthis compound, and wash with small portions of ice water until free of ammonium chloride.

-

Yield: 70–75%.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the pKa Values of Substituted Phenylarsonic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of substituted phenylarsonic acids. Phenylarsonic acids are organoarsenic compounds with a range of applications, including in the pharmaceutical and agricultural industries. Understanding their ionization behavior through their pKa values is critical for predicting their chemical and biological activity, solubility, and environmental fate. This document presents a compilation of experimental pKa values, detailed experimental protocols for their determination, and visualizations to aid in understanding the underlying chemical principles.

Data Presentation: pKa Values of Substituted Phenylarsonic Acids

The acidity of substituted phenylarsonic acids is influenced by the nature and position of the substituents on the phenyl ring. These compounds are dibasic acids, characterized by two distinct pKa values, pKa1 and pKa2, corresponding to the successive loss of two protons from the arsonic acid group. The following table summarizes the experimental pKa values for a series of substituted phenylarsonic acids.

| No. | Substituent | Position | pKa1 | pKa2 |

| 1 | H | - | 3.47 | 8.49 |

| 2 | 2-CH3 | ortho | 3.84 | 8.89 |

| 3 | 3-CH3 | meta | 3.61 | 8.65 |

| 4 | 4-CH3 | para | 3.63 | 8.73 |

| 5 | 2-OCH3 | ortho | 4.08 | 9.12 |

| 6 | 3-OCH3 | meta | 3.52 | 8.55 |

| 7 | 4-OCH3 | para | 3.68 | 8.81 |

| 8 | 2-Cl | ortho | 3.12 | 8.12 |

| 9 | 3-Cl | meta | 3.23 | 8.19 |

| 10 | 4-Cl | para | 3.33 | 8.29 |

| 11 | 2-Br | ortho | 3.08 | 8.08 |

| 12 | 3-Br | meta | 3.25 | 8.16 |

| 13 | 4-Br | para | 3.25 | 8.23 |

| 14 | 2-I | ortho | 3.14 | 8.13 |

| 15 | 3-I | meta | 3.27 | 8.21 |

| 16 | 2-NO2 | ortho | 2.94 | 7.91 |

| 17 | 3-NO2 | meta | 2.86 | 7.99 |

| 18 | 4-NO2 | para | 2.90 | 8.00 |

| 19 | 2-NH2 | ortho | 4.14 | 9.15 |

| 20 | 3-NH2 | meta | 3.82 | 8.84 |

| 21 | 4-NH2 | para | 4.13 | 9.12 |

| 22 | 2-OH | ortho | 3.98 | 8.95 |

| 23 | 3-OH | meta | 3.58 | 8.62 |

| 24 | 4-OH | para | 3.89 | 8.37 |

| 25 | 3-F | meta | 3.29 | 8.24 |

Experimental Protocols

The determination of pKa values is crucial for understanding the physicochemical properties of substituted phenylarsonic acids. The two primary methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the substituted phenylthis compound) and monitoring the resulting change in pH.[1]

Materials and Equipment:

-

pH meter with a glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

High-purity water

-

Substituted phenylthis compound sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.[2]

-

Sample Preparation: Accurately weigh a known amount of the substituted phenylthis compound and dissolve it in a known volume of high-purity water to prepare a solution of approximately 1 mM.[2] A co-solvent such as methanol (B129727) may be used for sparingly soluble compounds, but the resulting pKa will be specific to that solvent mixture.[1]

-

Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[2]

-

Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) using the standardized HCl solution.[2]

-

Titration: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.[2]

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the corresponding volume of titrant added.[2]

-

Endpoint Determination: Continue the titration until the pH has reached the basic range (e.g., pH 12-12.5).[2]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the first or second derivative of the curve. For a dibasic acid like a phenylthis compound, two equivalence points and two half-equivalence points will be observed, yielding pKa1 and pKa2.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1] This method requires a chromophore in proximity to the acidic functional group.[1]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the substituted phenylthis compound in a suitable solvent (e.g., methanol or DMSO)

-

High-purity water

Procedure:

-

Wavelength Selection: Record the UV-Vis spectra of the substituted phenylthis compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species. Select analytical wavelengths where the difference in absorbance between the two forms is significant.

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the substituted phenylthis compound in the buffer solutions of varying pH.[3] This is typically achieved by adding a small, constant volume of the stock solution to each buffer solution.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelengths.[3]

-

Data Analysis: Plot the measured absorbance at a specific wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.[4] The pKa can be determined by fitting the data to the following equation:

A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

where A is the observed absorbance at a given pH, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species. For dibasic acids, this analysis will be performed for each ionization step, yielding pKa1 and pKa2.

Mandatory Visualizations

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Caption: Dissociation equilibria of a substituted phenylthis compound.

Caption: Workflow for pKa determination by potentiometric titration.

References

Stability of Arsonic Acids in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of arsonic acids and related arsenic species in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds. The guide covers key aspects of their stability, including the influence of environmental factors, degradation pathways, and relevant toxicological signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for stability assessment are provided.

Introduction to Arsonic Acid Stability

Arsonic acids are a class of organoarsenic compounds characterized by the presence of an arsenic acid functional group (R-AsO(OH)₂). While the simplest this compound, HAsO(OH)₂, is a hypothetical compound, its organic derivatives are of significant interest in various fields, including agriculture and medicine. The stability of these compounds in aqueous environments is a critical factor in determining their efficacy, environmental fate, and toxicological profile.

In aqueous solutions, the stability of arsonic acids is influenced by several factors, including pH, temperature, and exposure to light. Degradation can occur through various mechanisms, such as hydrolysis, photolysis, and microbial degradation, leading to the formation of both inorganic and other organic arsenic species. A key aspect of their chemistry is the interconversion between pentavalent (As(V)), the state in arsonic acids, and trivalent (As(III)) arsenic species. This conversion is significant as trivalent arsenic compounds are generally considered more toxic.

This guide will delve into the specifics of these stability considerations, providing quantitative data and detailed methodologies to aid in the research and development of products containing arsonic acids.

Factors Influencing the Stability of Arsonic Acids

The stability of arsonic acids in aqueous solutions is not absolute and is significantly affected by the surrounding environmental conditions. Understanding these factors is crucial for predicting their persistence and transformation in various applications.

Effect of pH

The pH of the aqueous medium plays a pivotal role in both the speciation and degradation rate of arsonic acids. For instance, the photodegradation of arsanilic acid is strongly influenced by pH.[1] Similarly, the degradation of roxarsone (B1679585), another widely used this compound, to more toxic inorganic forms like arsenite and arsenate, is also pH-dependent, with the degradation rate increasing with higher pH.[2] The solubility and mobility of arsenic species are also closely correlated with pH.[3]

Effect of Temperature

Temperature can significantly impact the degradation kinetics of arsonic acids. While many arsenic species show no transformation at temperatures up to 120°C, higher temperatures can induce decomposition.[4] For example, composting of animal manure containing roxarsone at 40°C leads to its rapid conversion to inorganic arsenic.[2]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photolytic degradation of arsonic acids. The photolysis of arsanilic acid, for example, results in its complete elimination after 360 minutes of UV irradiation, with the primary end-products being ammonium (B1175870) ions and inorganic arsenic (arsenite and arsenate).[1] The photodegradation of roxarsone is also a significant transformation pathway, influenced by factors such as pH and the presence of other substances like nitrate (B79036) and natural organic matter.[5]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of various arsonic acids and related arsenic species in aqueous solutions.

Table 1: Photodegradation Kinetics of Selected Arsonic Acids

| Compound | Wavelength (nm) | pH | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |

| p-Arsanilic Acid | 254 | 7 | - | 360 min for complete elimination | NH₄⁺, As(III), As(V) | [1] |

| Roxarsone | Simulated Sunlight | 2.5 - 7.0 | Rate increases with pH | - | As(III), As(V) | [5] |

Table 2: Thermal Stability of Organic Arsenic Species

| Compound | Temperature (°C) | pH | Observations | Reference |

| Dimethylarsinic acid (DMA) | 85 - 190 | 4.5 - 8.0 | No transformation up to 120°C | [4] |

| Monomethylthis compound (MMA) | 85 - 190 | 4.5 - 8.0 | No transformation up to 120°C | [4] |

| Roxarsone | 40 | - | Rapid conversion to inorganic As in compost | [2] |

Degradation Pathways and Mechanisms

The degradation of arsonic acids can proceed through several pathways, leading to a variety of transformation products. Understanding these pathways is essential for assessing the environmental and toxicological risks associated with these compounds.

Photodegradation of Roxarsone

The photodegradation of roxarsone in the presence of goethite (α-FeOOH) under simulated sunlight involves both direct and indirect photolysis. The reaction is influenced by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). The primary degradation pathway involves the cleavage of the C-As bond, leading to the formation of inorganic arsenite (As(III)) and arsenate (As(V)).[5]

References

- 1. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic study of transformations of arsenic species during heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

synthesis and characterization of novel arsonic acid derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Arsonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsonic acids, a class of organoarsenic compounds, are characterized by a pentavalent arsenic atom bonded to an organic substituent, a doubly bonded oxygen atom, and two hydroxyl groups (-AsO(OH)₂).[1][2] These compounds serve as crucial precursors for a wide array of other organoarsenic molecules.[1] Historically, derivatives like arsanilic acid and roxarsone (B1679585) were used as poultry feed additives to promote growth, though this practice has largely ceased due to concerns about arsenic accumulation.[2] More recently, research has pivoted towards their therapeutic potential, with derivatives being investigated as anticancer and antiprotozoal agents.[1][2][3] The promise of arsenic trioxide (As₂O₃) in treating acute promyelocytic leukemia has invigorated research into novel organoarsenic compounds with enhanced efficacy and reduced toxicity.[3][4] This guide provides a comprehensive overview of modern synthetic strategies, detailed characterization methodologies, and the biological implications of novel this compound derivatives.

Synthesis of Novel this compound Derivatives

The creation of a stable carbon-arsenic bond is fundamental to the synthesis of arsonic acids.[1] Methodologies range from classical electrophilic aromatic substitutions to more complex multi-step syntheses for creating specialized molecules like antibiotics and lipids.

Classical Synthetic Routes

Several foundational reactions have been established for the synthesis of aromatic arsonic acids:

-

Béchamp Reaction: This method involves the electrophilic aromatic substitution of an activated aromatic substrate, such as aniline, with arsenic acid (H₃AsO₄).[2][5] It is a primary route for producing aryl arsonic acids.[1]

-

Bart Reaction: Considered a widely used method, the Bart reaction facilitates the interaction of a diazonium salt with an inorganic arsenic compound, such as sodium arsenite, to form the this compound.[5][6]

-

Rosenmund Reaction: In this synthesis, aryl halides are treated with sodium or potassium arsenite to yield salts of arsonic acids.[5]

-

Meyer Reaction: This reaction is significant for preparing aliphatic arsonic acids, involving the reaction of arsenous acid with an alkyl halide like methyl iodide to form methylthis compound.[1][7]

Modern Synthetic Strategies and Examples

Recent advancements have focused on creating complex this compound derivatives with specific functionalities for applications in materials science and medicine.

-

Ionic Polymers: Novel ionic polymers containing this compound groups have been synthesized for use as ion-exchange materials and potential high-temperature proton-exchange membranes.[8] For example, ortho- and para-acryloylaminophenylarsonic acids (o-AAPHA and p-AAPHA) have been synthesized and polymerized with yields exceeding 90%.[8]

-

Arsonolipids: To create more stable arsenic-containing lipid derivatives, arsonolipids with stable ether bonds have been developed.[7] These compounds can form nanostructures known as arsonoliposomes, which have demonstrated selective anticancer activity in vitro and in vivo.[7]

-

Organoarsenical Antibiotics: A novel broad-spectrum antibiotic, arsinothricin (AST), has been chemically synthesized.[9][10] The synthesis provides a crucial source of this compound for future drug development efforts against major pathogens.[9][11]

Detailed Experimental Protocol: Synthesis of p-Acryloylaminophenylthis compound (p-AAPHA)

This protocol is adapted from the synthesis of ionic polymer monomers.

-

Dissolution: In a flask, dissolve 2.5 g (11.52 mmol) of p-arsanilic acid in 25 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Base Addition: Add 3.72 mL (46.15 mmol) of pyridine (B92270) to the solution.

-

Cooling: Cool the mixture to 5–6 °C in an ice bath.

-

Acylation: Add 3.75 mL (46.15 mmol) of freshly distilled acryloyl chloride dropwise to the cooled mixture, maintaining the temperature at 5–6 °C with continuous stirring.

-

Reaction: Continue stirring the reaction mixture for 20 hours at 5–6 °C.

-

Precipitation: Carefully pour the resultant mixture into 100 mL of acetone. A white precipitate will form.

-

Purification: The crude product can be purified by dissolving it in an ethanol-water (80:20) mixture and recrystallizing.

-

Drying: Filter the solid, wash it with water, and dry it at 80 °C under vacuum for 12 hours. This procedure typically yields the final product in powder form.

Characterization of Novel this compound Derivatives

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of newly synthesized this compound derivatives.

Spectroscopic and Spectrometric Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the organic framework of the molecule.[8]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and fragmentation patterns of the derivatives.[12]

-

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the characteristic functional groups present in the molecule, such as the As=O and O-H vibrations of the this compound moiety.[12][13]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for compounds with chromophoric groups.[13]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both purification and analysis. When coupled with a detector like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), it becomes a powerful tool for arsenic speciation analysis, allowing for the separation and quantification of different arsenic compounds (e.g., As(III), As(V), MMA, DMA) in a sample.[14][15][16]

Structural and Thermal Analysis

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized compounds, which is particularly important for materials applications like ion-exchange polymers.

Detailed Experimental Protocol: Arsenic Speciation by HPLC-ICP-MS

This protocol is a generalized procedure based on established methods for analyzing arsenic species.[15]

-

Sample Preparation: Extract arsenic compounds from the sample matrix (e.g., biological tissue, rice) using a suitable solvent, such as dilute nitric acid, often with elevated temperature or microwave assistance.[15][17]

-

Chromatographic Separation:

-

Column: Use a strong anion-exchange column (e.g., Hamilton PRP X100).[15]

-

Mobile Phase: Employ a mobile phase compatible with mass spectrometry, such as an ammonium (B1175870) carbonate buffer, often containing modifiers like methanol (B129727) and EDTA.[15]

-

Elution: Program a gradient elution to separate the different arsenic species (e.g., arsenobetaine, As(III), dimethylarsinic acid (DMA), monomethylthis compound (MMA), and As(V)) based on their retention times.[15]

-

-

Detection:

-

Interface the HPLC system directly with an ICP-MS instrument.

-

The ICP-MS detects the arsenic atoms in the eluent from the column. A dynamic reaction cell with a gas like oxygen may be used to remove isobaric interferences (e.g., from ArCl⁺).[15]

-

-

Quantification: Calibrate the instrument using certified standards for each arsenic species to be quantified. The concentration of each species in the sample is determined by comparing its peak area to the calibration curve.